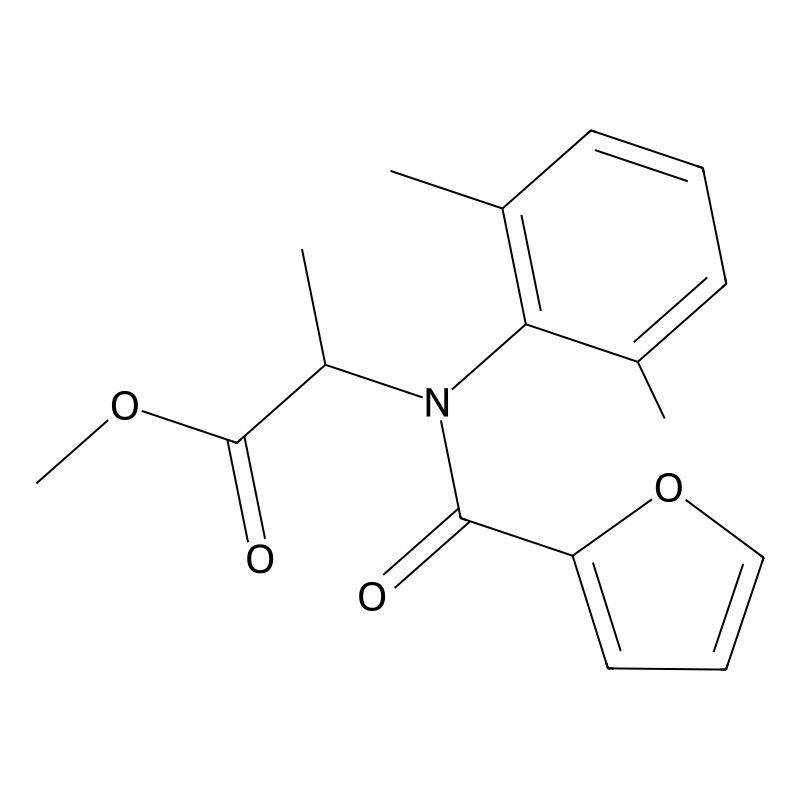

Furalaxyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity and Chiral Properties

Furalaxyl contains a single chiral center and is typically manufactured and used as a racemic mixture (rac-furalaxyl), comprising equal amounts of its ( R )- and ( S )-enantiomers [1] [2]. The chemical is classified as an acylamino acid fungicide with systemic protective and curative action, and its primary mode of action is the disruption of fungal nucleic acid synthesis, specifically RNA polymerase I [1].

The table below summarizes its core chemical identity:

| Property | Description |

|---|---|

| IUPAC Name | methyl ( N )-(2-furoyl)-( N )-(2,6-xylyl)-DL-alaninate [1] |

| CAS RN | 57646-30-7 [1] [2] |

| Chemical Formula | C₁₇H₁₉NO₄ [1] |

| Chiral Center | Single chiral center [1] |

| Commercial Form | Racemate (50/50 mixture of ( R )- and ( S )-enantiomers) [1] [2] |

| FRAC Code | 4 (Acylamino acid fungicide) [1] |

Key Physicochemical Properties

The physicochemical properties of a pesticide influence its environmental distribution and fate. The following table consolidates key data for the racemic mixture:

| Property | Value | Classification / Implication |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 230 mg L⁻¹ [1] | Moderate |

| Octanol-Water Partition Coefficient (Log ( K_{ow} )) | 2.7 [1] | Moderate |

| Soil Degradation DT₅₀ (Aerobic) | 48 days (typical) [1] | Moderately persistent |

| Aqueous Hydrolysis DT₅₀ (at 20°C, pH 7) | 200 days [1] | Persistent |

| Vapour Pressure (at 20°C) | 0.07 mPa [1] | Low volatility |

Enantioselective Environmental Behavior

The ( R )- and ( S )-enantiomers of this compound do not behave identically in the environment. This enantioselectivity is critical for accurate environmental risk assessments.

Soil Degradation and Leaching

Research shows that the degradation of this compound in agricultural soils is enantioselective [3]. In soil column studies, the ( R )-enantiomer degrades faster than the ( S )-enantiomer, leading to a higher concentration of the ( S )-enantiomer in leachates [3] [4]. The degradation process follows first-order kinetics.

Reported half-lives (( DT_{50} )) in soils are [3]:

- ( S )-furalaxyl: 19.3 - 49.5 days

- ( R )-furalaxyl: 11.4 - 34.7 days

This indicates that the ( S )-enantiomer is more persistent in the soil environment. Soil properties, microorganisms, and environmental factors influence the rate and extent of this enantioselectivity [3].

Bioaccumulation and Enantiomerization in Organisms

A study on Tenebrio molitor (mealworm) larvae demonstrated that this compound enantiomers undergo complex processes of enantiomerization (conversion from one enantiomer to the other) and stereoselective bioaccumulation [5].

Key findings include:

- Enantiomerization: When the larvae were exposed to pure ( R )- or ( S )-furalaxyl, the opposite enantiomer was detected in their bodies, indicating that interconversion occurred within the organism [5].

- Enantioselective Bioaccumulation: The bioaccumulation was stereoselective. From racemic bran, the larvae accumulated more of the ( S )-enantiomer. When fed pure enantiomers, the ( R )-enantiomer was accumulated to a greater extent [5].

- No Abiotic Enantiomerization: This enantiomerization was not observed in the wheat bran itself, suggesting it is a biologically mediated process within the Tenebrio molitor larvae [5].

This enantiomerization is an important process to consider, as it challenges the conventional approach of assessing the fate of enantiomers as separate, stable entities.

Enantioselective Toxicity to Non-Target Organisms

The enantioselectivity of this compound extends to its toxicity against non-target species. A study on the green alga Scenedesmus obliquus revealed that the ( S )-enantiomer, which is the less fungicidally active form against target oomycetes, exhibited greater toxicity to this non-target algal species [4]. This finding underscores a critical point: the inactive enantiomer in a racemic mixture can still pose significant ecological risks.

Synthesis of Enantiopure this compound

The recognition that pesticidal activity and environmental impact are enantioselective has driven research into synthesizing only the active enantiomer. One published approach for synthesizing enantiopure ( R )-furalaxyl involves a two-step process starting from an enantiopure precursor [6]:

- A Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling reaction between 2,6-dimethylaniline and (D)-alanine methyl ester hydrochloride. This reaction forms the carbon-nitrogen bond while preserving the chiral integrity.

- A Nucleophilic Acyl Substitution reaction, where the intermediate from the first step is reacted with 2-furoyl chloride to form the final ( R )-furalaxyl molecule [6].

This strategy of using an enantiopure starting material and conducting reactions that do not affect the chiral center is a key method for producing single-enantiomer pesticides.

Experimental Workflow for Environmental Fate Assessment

The following diagram maps the key experimental processes and logical relationships involved in assessing the enantioselective environmental fate of this compound, as discussed in the research.

Experimental workflow for assessing this compound enantiomers

References

- 1. This compound (Ref: IPE 134) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. This compound (CHEBI:5194) [ebi.ac.uk]

- 3. Environmental behavior of benalaxyl and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Environmental behavior of benalaxyl and this compound ... [semanticscholar.org]

- 5. Enantiomerization and stereoselectivity in bioaccumulation ... [sciencedirect.com]

- 6. Controlling the Handedness of Pesticides: STEM Fellowship ... [smleo.com]

Furalaxyl systemic fungicide properties

Chemical and Physical Profile

For research and development purposes, understanding the chemical and physical characteristics of furalaxyl is fundamental for formulating products and designing experiments.

| Property | Value | Conditions / Notes |

|---|---|---|

| Melting Point | 70-102 °C | Data varies by source [1] [2] |

| Octanol-Water Partition Coefficient (Log P) | 2.7 | Indicates moderate lipophilicity [1] |

| Solubility in Water | 230 mg/L | At 20 °C, pH 7 [1] |

| Solubility in Organic Solvents | Very high | e.g., 520,000 mg/L in Acetone [1] |

| Vapor Pressure | 7.0 x 10⁻⁵ Pa | At 20 °C [1] [2] |

Mode of Action and Efficacy

This compound is a key member of the acylalanine fungicide class (FRAC Group 4) [1]. Its primary biochemical mode of action is the specific inhibition of RNA polymerase I, a critical enzyme for ribosomal RNA synthesis in susceptible pathogens [3] [1]. This disruption in RNA synthesis prevents the fungus from producing essential proteins, ultimately leading to its death [4].

It is predominantly effective against oomycetes, specifically targeting pathogens from the order Peronosporales [3] [1]. It is used to control diseases such as seed rot, damping-off, and stem rots, particularly in ornamental plants, flowers, shrubs, and trees [1] [5].

Analytical and Experimental Methods

Advanced analytical techniques are required to study and detect this compound in various matrices. The following experimental approaches are cited in the literature.

Separation of Enantiomers by HPLC

This compound contains a chiral center and is typically used as a racemic mixture [1] [5]. The enantiomers can be separated using a chiral HPLC column for studies on their distinct biological activities and environmental fates [6].

- Column: RegisCell, 5 µm, 25 cm x 4.6 mm [6]

- Mobile Phase: Hexane/Ethanol (75/25) [6]

- Flow Rate: 1.5 mL/min [6]

- Detection: UV at 220 nm [6]

Analysis in Complex Matrices

A method for a multiresidue pesticide analysis, which includes this compound, in complex samples like green tea nutraceuticals has been published [4]. The protocol utilizes:

- Technique: Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) [4].

- Application: This high-throughput method is capable of separating and identifying multiple pesticide residues in a challenging, complex botanical matrix [4].

Environmental Fate and Toxicity

The behavior of a pesticide in the environment is a critical area of research. The table below summarizes key fate parameters for this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| Soil DT₅₀ (Typical) | 48 days | Moderately persistent [1] |

| Aqueous Hydrolysis DT₅₀ | 200 days | Persistent at 20°C and pH 7 [1] |

| Bio-concentration Factor (BCF) | Low risk | Based on Log P < 3 [1] |

Research indicates that the environmental impact of this compound can be enantioselective. For example:

- Earthworm Bioaccumulation: The enantiomers of this compound show different acute toxicity and bioaccumulation profiles in the earthworm Eisenia foetida [4].

- Metabolomic Studies: Advanced metabolomic approaches are being used to investigate the precise modes of action of fungicides like this compound, their resistance mechanisms, and their interactions with pathogens [7]. The workflow for such a study can be visualized as follows:

A workflow for investigating fungicide mode of action using metabolomics [7].

Regulatory and Resistance Status

It is important to note that This compound is not approved under EC Regulation 1107/2009 for use in the European Union [1]. Its use has been restricted in certain regions due to the development of resistance from uncontrolled application without alternation with other antifungal agents [3]. As a result, acylalanine fungicides like this compound are often used in combination with other pesticides with different modes of action to manage resistance [3].

References

- 1. (Ref: IPE 134) this compound [sitem.herts.ac.uk]

- 2. CAS 57646-30-7 this compound [agrichem.bocsci.com]

- 3. Synthesis, Fungicidal Activity and Plant Protective ... [mdpi.com]

- 4. | CAS 57646-30-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. (CHEBI:5194) this compound [ebi.ac.uk]

- 6. This compound [registech.com]

- 7. Utilizing metabolomic approach to study the mode of action ... [sciencedirect.com]

Furalaxyl environmental fate in soil and water

Furalaxyl: Environmental Fate Profile

The quantitative data on this compound's environmental behavior is summarized in the table below. It is important to note that the database for this information carries a reliability rating of L3, which indicates the data is from pesticide manuals and reference books but is unverified [1].

| Property | Value | Interpretation/Remarks |

|---|---|---|

| Soil Degradation (Aerobic) | ||

| DT₅₀ (Typical) | 48 days [1] | Moderately persistent [1]. |

| DT₅₀ (Reported Range) | 30 - 65 days [1] | General literature range. |

| Aqueous Hydrolysis | ||

| DT₅₀ at 20 °C & pH 7 | 200 days [1] | Classified as Persistent in water [1]. |

| Solubility & Partitioning | ||

| Water Solubility (at 20°C, pH 7) | 230 mg/L [1] | Moderate solubility. |

| Octanol-Water Partition Coeff. (Log P) | 2.7 [1] | Moderate lipophilicity. |

| Sorption & Mobility | ||

| -- | -- | Calculated to have low leachability and be slightly mobile in soil [1]. |

Proposed Experimental Workflow for Fate Assessment

Since the search results do not provide detailed methodologies, the following workflow outlines a standard approach to investigate the environmental fate of a pesticide like this compound. This diagram connects the key experimental phases from controlled lab studies to a final risk assessment:

The specific experimental guidelines can be structured as follows:

Soil Degradation Studies

- Objective: To determine the rate of this compound breakdown by soil microorganisms and its formation of major metabolites [1].

- Core Protocol: Incubation of a non-sterile soil, maintained at optimal moisture and temperature (e.g., 20°C), after treatment with this compound. Soils are sampled periodically, and the parent compound is extracted and quantified via chromatographic methods (e.g., LC-MS/MS) to calculate the DT₅₀ (half-life) and DT₉₀ [1].

Aqueous Fate Studies

- Hydrolysis: this compound is dissolved in buffers of different pH values (e.g., 4, 7, 9) and incubated in the dark at a constant temperature (e.g., 25°C). Samples are analyzed over time to determine the degradation rate independent of microbial action [1].

- Photolysis: Similar solutions are exposed to simulated sunlight in a photoreactor to assess the rate and pathway of degradation by light.

Soil Sorption and Mobility

- Objective: To predict the potential for this compound to leach into groundwater.

- Core Protocol (Batch Equilibrium): A known concentration of this compound is added to a soil-water slurry. After equilibration, the concentration in the water phase is measured. The soil-water partition coefficient (Kd) and its organic-carbon normalized form (Koc) are calculated. A higher Koc indicates stronger binding to soil and lower leaching potential [1].

Critical Knowledge Gaps and Research Needs

The available data, while useful, reveals significant gaps that are critical for a comprehensive environmental risk assessment [2].

- Lack of Modern Analytical Data: The existing data is from older, unverified sources. Modern mass spectrometry-based studies are needed to confirm these values and identify unknown transformation products [2].

- Transformation Products: The environmental fate and potential toxicity of this compound's metabolites are completely unknown. Some pesticide metabolites can be more persistent or toxic than the parent compound [2].

- Real-World Field Data: There is a notable absence of field dissipation studies or environmental monitoring data for this compound in surface water, groundwater, or a wide range of soils, which is essential for validating laboratory-based predictions [3] [2].

References

Comprehensive Technical Guide: Furalaxyl Degradation Pathways and Metabolites

Introduction to Furalaxyl: Chemical Properties and Usage

This compound is a systemic fungicide belonging to the acylamino acid class that has been used primarily for controlling diseases caused by Peronosporales fungi, including seed rot, damping off, and stem rots in ornamental plants and cut flowers. The chemical is characterized by a chiral center and is typically manufactured and applied as a racemic mixture of its R- and S-enantiomers. With the molecular formula C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol, this compound presents as white, odorless crystals with moderate solubility in water (230 mg/L at 20°C) and high solubility in organic solvents such as dichloromethane, acetone, and methanol. The compound exhibits a relatively low octanol-water partition coefficient (log P = 2.7), suggesting moderate mobility in environmental matrices, while its vapor pressure of 0.07 mPa at 20°C indicates low volatility under standard environmental conditions [1] [2].

The fungicidal activity of this compound stems from its ability to disrupt fungal nucleic acid synthesis, specifically targeting RNA polymerase I. This mode of action provides both protective and curative effects against Oomycete pathogens, making it valuable for agricultural applications. Despite its effectiveness, this compound is no longer approved under EC Regulation 1107/2009 in the European Union, though historical use and potential ongoing applications in other regions like Australia warrant continued investigation into its environmental fate and metabolic pathways. Understanding the degradation behavior of this compound is particularly important due to its moderate persistence in soil environments, with reported field dissipation half-lives (DT₅₀) ranging from 30 to 65 days [1].

Degradation Pathways and Kinetics

Abiotic Degradation

Aqueous Hydrolysis: this compound demonstrates remarkable stability in aqueous environments across a range of pH conditions. The hydrolysis half-life (DT₅₀) at 20°C and pH 7 exceeds 200 days, indicating high persistence in neutral aqueous systems. However, under alkaline conditions (pH 10), the degradation rate increases significantly, with the DT₅₀ decreasing to approximately 22 days. This pattern suggests that alkaline hydrolysis represents a potentially important degradation pathway in environments with elevated pH. The primary hydrolysis mechanism involves cleavage of the ester bond, leading to the formation of carboxylic acid derivatives, followed by subsequent N-dealkylation reactions that further break down the molecular structure [1] [2].

Photodegradation: While specific kinetic data for this compound photolysis is limited in the available literature, compounds with similar furan ring structures typically undergo rapid photochemical degradation when exposed to direct sunlight. The furan moiety in this compound can absorb UV radiation, potentially leading to ring opening reactions or oxidation processes that would significantly alter the compound's structure and toxicity profile. Future studies should quantify the photodegradation kinetics of this compound, particularly given that photochemical processes often represent important transformation pathways for pesticides in surface waters or on plant surfaces [1].

Biotic Degradation

Soil Microbial Degradation: this compound undergoes moderately persistent degradation in soil environments, with reported half-lives (DT₅₀) ranging from 31 to 65 days under typical field conditions (20-25°C). This biodegradation process is primarily mediated by soil microorganisms that utilize the pesticide as a carbon and energy source. The metabolic pathways in soil resemble those observed in other environmental compartments, with initial ester hydrolysis followed by N-dealkylation reactions. Research indicates that the degradation rate in soil can be influenced by various factors including soil texture, organic matter content, pH, and microbial community composition. Studies have shown that the compound dissipates more rapidly in soils with higher microbial biomass and diversity [1] [2].

Plant Metabolism: In plants, this compound is metabolized to polar, water-soluble compounds, which are partially acidic and likely conjugated with natural plant constituents. These metabolic transformations enhance the compound's excretion potential and reduce its bioaccumulation tendency. The systemic properties of this compound allow it to be distributed throughout plant tissues, where enzymatic transformations similar to those in soil microorganisms occur, though often at different rates. Plant metabolism studies have identified several phase I and phase II transformation products, with conjugated metabolites representing significant portions of the residue profile in treated plants [2].

Table 1: Degradation Kinetics of this compound in Various Environmental Compartments

| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Experimental Conditions |

|---|---|---|---|

| Water | Hydrolysis | >200 days | pH 7, 20°C |

| Water | Hydrolysis | 22 days | pH 10, 20°C |

| Soil | Biotic degradation | 31-65 days | Field conditions, 20-25°C |

| Soil | Biotic degradation | 48 days | Lab study, 20°C |

Metabolic Pathways and Enantioselectivity

Primary Metabolic Pathways

The metabolic transformation of this compound follows two primary pathways in biological and environmental systems:

Ester Cleavage Pathway: The initial and most prominent biotransformation involves hydrolysis of the methyl ester group (-COOCH₃), resulting in the formation of the corresponding carboxylic acid derivative. This phase I reaction dramatically increases the hydrophilicity of the molecule, enhancing its potential for further degradation and excretion. The carboxylic acid metabolite can subsequently undergo conjugation reactions with natural biomolecules in biological systems, forming water-soluble complexes that are readily excreted. In environmental samples, this acid metabolite may undergo further degradation through microbial degradation processes [2].

N-Dealkylation Pathway: A competing metabolic pathway involves the oxidative removal of alkyl groups from the nitrogen atom in the acylamino acid structure. This process typically requires cytochrome P450 enzymes in biological systems or analogous oxidative processes in environmental compartments. N-dealkylation generates secondary amine intermediates that may be susceptible to additional transformations, including ring hydroxylation or furan oxidation. These sequential transformations ultimately lead to the fragmentation of the parent molecule into smaller, typically less toxic constituents that can enter standard metabolic pathways [2].

Enantioselective Metabolism

Recent research has revealed that this compound exhibits significant enantioselectivity in its environmental behavior and metabolic processing, a critical consideration given that the compound is typically applied as a racemic mixture:

Differential Toxicity: Studies with the aquatic algae Scenedesmus obliquus demonstrated that the S-enantiomer exhibits greater toxicity than the R-enantiomer, with 96-hour EC₅₀ values of 13.59 mg/L and 15.26 mg/L, respectively. This enantioselectivity was further confirmed through measurements of chlorophyll content and antioxidant enzyme activities (CAT and SOD) in algae cells, which showed more significant alterations when exposed to the S-enantiomer compared to the R-enantiomer at equivalent concentrations [3].

Enantiomerization in Organisms: Research using Tenebrio molitor larvae (mealworms) revealed that this compound undergoes significant enantiomerization during bioaccumulation, with interconversion between R and S configurations observed within the organisms. Interestingly, this stereochemical interchange did not occur in the wheat bran feed matrix during the 21-day study period, suggesting that biological processes within the larvae facilitate the enantiomerization. This conversion represents a novel metabolic pathway that must be considered in environmental risk assessments [4].

Bioaccumulation Differences: Enantioselective bioaccumulation studies in earthworms (Eisenia foetida) have further confirmed the differential processing of this compound enantiomers in organisms. These findings have profound implications for environmental risk assessment, as the more toxic S-enantiomer may preferentially accumulate in certain organisms, potentially leading to greater than anticipated ecological impacts [5].

Table 2: Identified Metabolites and Transformation Products of this compound

| Metabolite Name | Formation Pathway | Key Characteristics | Detection Method |

|---|---|---|---|

| Carboxylic acid derivative | Ester hydrolysis | Increased hydrophilicity, polar | HPLC-MS/MS |

| N-Dealkylated products | Oxidative N-dealkylation | Secondary amine intermediates | HPLC-MS/MS |

| Polar conjugates | Phase II metabolism | Water-soluble, acidic | LC-LTQ/Orbitrap |

Analytical Methods and Experimental Protocols

Sample Preparation and Extraction

Robust analytical methods have been developed to study this compound degradation and metabolite identification:

Sample Extraction: For biological samples including Tenebrio molitor larvae and wheat bran, the optimized extraction protocol involves homogenizing 5.0 g of sample with 10 mL of acetonitrile using a high-speed blender. The mixture is then subjected to ultrasonic extraction for 30 minutes at 40°C, followed by centrifugation at 5000 rpm for 10 minutes. The supernatant is collected, and the extraction process is repeated twice with fresh acetonitrile. Combined extracts are concentrated to near dryness under a gentle nitrogen stream at 40°C, then reconstituted in 2.0 mL of methanol for subsequent clean-up procedures [4].

Sample Clean-up: The extract undergoes purification using an alumina-N-solid-phase extraction (SPE) cartridge that has been preconditioned with 5.0 mL each of methanol and deionized water. After loading the sample, the cartridge is washed with 5.0 mL of deionized water followed by 5.0 mL of n-hexane. The analytes of interest are then eluted with 8.0 mL of acetonitrile, and the eluate is evaporated to dryness under nitrogen. The final residue is reconstituted in 1.0 mL of methanol and filtered through a 0.22 μm membrane prior to chromatographic analysis [4].

Chromatographic Separation and Detection

HPLC-MS/MS Analysis: The separation of this compound enantiomers is achieved using a ChiralPAK IC column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of n-hexane and ethanol (80:20, v/v) delivered at a flow rate of 0.8 mL/min. Detection and quantification are performed using tandem mass spectrometry with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer parameters are optimized as follows: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 35 psi, and collision gas set to medium. The specific multiple reaction monitoring (MRM) transitions monitored are m/z 302.1→202.1 for this compound quantification and m/z 302.1→245.1 for confirmation [4].

Method Validation: The analytical method has been rigorously validated demonstrating excellent linearity (r² > 0.998) across a concentration range of 0.01-1.0 mg/L for both enantiomers. The recovery rates for this compound enantiomers from spiked samples range from 85.2% to 94.6% with relative standard deviations less than 8.5%, meeting accepted criteria for pesticide residue analysis. The method's limit of quantification (LOQ) is established at 0.01 mg/kg for both enantiomers in all matrices, providing sufficient sensitivity for environmental monitoring and metabolic studies [4].

Regulatory Status and Environmental Implications

This compound is not currently approved for use in the European Union under EC Regulation 1107/2009, with its inclusion having expired. However, historical applications and potential continued use in other regions necessitate ongoing environmental monitoring. The compound has been classified as slightly hazardous (Class III) with an acute oral LD₅₀ of 940 mg/kg in rats and 603 mg/kg in mice. It exhibits low toxicity to birds (acute oral LD₅₀ > 6000 mg/kg in Japanese quail) but moderate toxicity to fish (LC₅₀ values ranging from 8.7 to 60.0 mg/L across different species) [1] [2].

The enantioselective behavior of this compound, particularly the increased toxicity of the S-enantiomer to non-target organisms, highlights the importance of considering stereochemistry in regulatory decisions. Traditional risk assessments that evaluate racemic mixtures may underestimate ecological impacts if the more bioactive enantiomer persists or accumulates preferentially. The observed enantiomerization in insects further complicates prediction of environmental fate, as initial enantiomeric ratios may shift over time in biological systems. These findings support the growing scientific consensus that chiral pesticides should be evaluated at the enantiomer level rather than as racemic mixtures in regulatory frameworks [3] [4].

Visualizations and Workflows

This compound Degradation Pathway Diagram

Degradation pathway of this compound showing major transformation routes.

Experimental Workflow for Metabolite Identification

Analytical workflow for this compound and metabolite identification in environmental samples.

Conclusion and Future Research Directions

This comprehensive assessment of this compound degradation pathways and metabolites reveals a complex environmental profile characterized by moderate persistence in soil and water systems, enantioselective toxicity to non-target organisms, and complex metabolic transformations across environmental compartments. The identification of enantiomerization in insects represents a particularly significant finding, as this process complicates prediction of environmental fate and ecological impacts. Future research should prioritize several key areas:

Advanced Metabolite Identification: Studies should employ high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to fully characterize unknown transformation products, particularly those resulting from enantiomerization processes. Structural elucidation of these metabolites is essential for understanding their potential toxicity and environmental behavior [4] [6].

Field Validation Studies: While laboratory studies provide valuable insights, controlled field studies are necessary to validate degradation kinetics and metabolite formation under realistic environmental conditions. These studies should specifically examine the fate of individual enantiomers in different soil types and climatic conditions [1].

Toxicological Assessment of Metabolites: Comprehensive toxicity testing should be conducted on major transformation products to determine if metabolites retain or exceed the toxicity of the parent compound. Such assessments are critical for complete environmental risk evaluation [3] [2].

References

- 1. (Ref: IPE 134) this compound [sitem.herts.ac.uk]

- 2. 呋霜灵 methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)... This compound [agropages.com]

- 3. Enantioselective toxic effects and digestion of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomerization and stereoselectivity in bioaccumulation ... [sciencedirect.com]

- 5. | CAS 57646-30-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 6. Identification and characterization of forced degradation ... [pubmed.ncbi.nlm.nih.gov]

Furalaxyl hydrolysis and photolysis rates

Furalaxyl Degradation Data

The table below summarizes the available quantitative data and mechanistic insights for this compound:

| Parameter | Hydrolysis | Photolysis |

|---|---|---|

| Half-life (DT₅₀) | 200 days (at 20°C, pH 7) [1] | Information missing from search results |

| Primary Mechanism | Information missing for this compound; a related tetrahydrofuran compound undergoes an AAC1 mechanism with carbonium ion formation in acidic/neutral media [2]. | Very slow direct degradation; sensitized photooxygenation is a major pathway [3]. |

| Key Factors | pH, temperature [2] | Presence of sensitizers (e.g., rose bengal, methylene blue), oxygen [3] |

| Major Products | Information missing from search results | 2,6-dimethylaniline and N-2,6-xylyl-D,L-alaninate from direct photolysis; various peroxides and open-chain aldehydes from sensitized photooxygenation [3]. |

Experimental Protocols

Based on the search results, here are methodologies used in key studies:

Sensitized Photooxygenation Protocol [3]: This study investigated the photodegradation of this compound in the presence of sensitizers.

- Preparation: this compound solutions were prepared in acetonitrile for lamp irradiation or in water for sunlight experiments.

- Sensitizers: Compounds like rose bengal or methylene blue were added as sensitizers.

- Irradiation: Solutions were irradiated using a 500W high-pressure mercury lamp (with a Pyrex filter to cut off wavelengths below 300 nm), a 650W halogen lamp, or natural sunlight.

- Analysis: Reaction progress and products were monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Products were isolated using chromatographic methods.

Hydrolysis Kinetics Protocol (for related compounds) [2]: While not for this compound itself, a study on similar tetrahydrofuran and tetrahydropyran esters outlines a standard approach.

- Conditions: Kinetics were studied in water and water-20% ethanol solutions across acidic and neutral pH levels.

- Analysis: Reaction rates were measured, and techniques like ¹⁸O isotope exchange were used to elucidate the reaction mechanism.

This compound Degradation Pathways

The following diagram maps the known degradation pathways of this compound based on the available literature, illustrating the two main processes and their products.

The diagram above summarizes the two primary degradation pathways. Notably, sensitized photooxygenation appears to be a more significant environmental pathway than direct photolysis for this compound [3].

Research Summary and Limitations

- Hydrolysis: this compound is persistent in water, with a half-life of 200 days under standard conditions [1]. The mechanism for its hydrolysis is not detailed in the available data.

- Photolysis: Direct photolysis is slow. The major photodegradation pathway involves sensitized photooxygenation, where light energy is absorbed by other molecules (sensitizers) that then transfer energy to this compound, leading to breakdown. This process is critical for its environmental degradation [3].

A significant limitation is that much of the specific research on this compound's degradation was published over two decades ago [3] [1]. The search results did not contain more recent studies focusing directly on its hydrolysis and photolysis rates.

Suggestions for Further Research

Given the data limitations, you might consider these paths forward:

- Explore Recent Analogues: Examine newer, structurally similar fungicides (e.g., other acylalanine fungicides) whose environmental fate may be studied in recent literature [4] [5].

- Broaden Search Strategy: Look for information on "advanced oxidation processes (AOPs)" for pesticide removal, as these often involve hydroxyl radicals that may degrade this compound, providing insights into potential breakdown pathways and rates [6].

References

- 1. This compound (Ref: IPE 134) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Kinetics and mechanism of the hydrolysis of tetrahydro-2- ... [pubs.rsc.org]

- 3. (PDF) Sensitized photooxygenation of the fungicide this compound [academia.edu]

- 4. Photolysis of fungicides on simulated leaf surfaces vs. ... [pubs.rsc.org]

- 5. Changed degradation behavior of pesticides when present in ... [pmc.ncbi.nlm.nih.gov]

- 6. Reaction pathways and mechanisms of photodegradation ... [sciencedirect.com]

Proposed Application Note: Chiral Analysis of Furalaxyl

1. Introduction Furalaxyl is a chiral fungicide whose enantiomers may exhibit different biological activities and environmental behaviors. Enantioselective monitoring is therefore essential for accurate risk assessment. This application note outlines a detailed HPLC-MS/MS method for the separation and quantification of this compound enantiomers, adapted from established chiral methods for similar compounds [1] [2].

2. Experimental Protocol

2.1. Materials and Reagents

- Analytical Standards: (R)- and (S)-Furalaxyl (if commercially available), or racemic this compound.

- Solvents: HPLC-MS grade acetonitrile, methanol, and water.

- Additives: Analytical grade formic acid and ammonium formate.

- Sample Preparation: QuEChERS extraction kits (citrate-buffered or non-buffered) containing MgSO4 and NaCl are recommended for complex matrices [1].

2.2. Sample Preparation For agricultural samples (e.g., fruits, vegetables, soil), a QuEChERS-based method is highly suitable [1].

- Extraction: Homogenize 10 g of sample with 10 mL of acetonitrile and shake vigorously.

- Partitioning: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake, then centrifuge.

- Clean-up: Transfer the supernatant to a d-SPE tube (e.g., containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18). Shake and centrifuge. The supernatant is filtered prior to HPLC-MS/MS analysis [1].

2.3. HPLC-MS/MS Analysis

HPLC Conditions:

- Column: Chiral stationary phase. Based on successful separations of various agrochemicals, teicoplanin-based (e.g., Astec CHIROBIOTIC T) or cellulose-based (e.g., Lux Cellulose-4) columns are excellent starting points [3] [4].

- Mobile Phase: A mixture of acetonitrile and water with a volatile additive like 0.1% formic acid or 20 mM ammonium formate [3] [4].

- Elution: Isocratic or gradient elution can be tested. Note that for some chiral separations, the presence of water can compromise resolution, so this requires optimization [3].

- Flow Rate: 1.0 mL/min [4].

- Column Temperature: Room temperature to 25°C.

MS/MS Conditions:

- Ion Source: Electrospray Ionization (ESI), typically in positive mode ([M+H]+).

- Operation Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

- Optimization: Key ion source parameters (capillary voltage, funnel voltages, nebulizer pressure) should be optimized via a design-of-experiment (DoE) approach for best performance, as demonstrated in advanced method development [3].

The following workflow diagrams the key stages of method development and application for a chiral pesticide like this compound.

Key Development Considerations

The table below summarizes critical parameters and the rationale behind them, drawing from the analysis of similar methods.

| Development Phase | Key Parameters | Considerations & Rationale |

|---|---|---|

| Chiral Separation [3] [4] | Column Chemistry, Mobile Phase Composition, Temperature | Teicoplanin/vancomycin columns show broad enantioselectivity. Cellulose-based phases (Lux Cellulose-4) are also highly effective. Use volatile additives (ammonium formate, formic acid) for MS compatibility [3] [4]. |

| MS/MS Detection [3] | Ionization Mode, MRM Transitions, Source Parameters | ESI+ is most common. Optimize MRM transitions for each enantiomer. Use Design-of-Experiment (DoE) to efficiently optimize voltages and gas flows for maximum sensitivity [3]. |

| Sample Preparation [1] | Extraction Efficiency, Matrix Clean-up | QuEChERS is robust and effective for food/soil matrices. Adjust d-SPE sorbents (PSA, C18, GCB) based on matrix co-extractives to reduce suppression and interference [1]. |

Application: Investigating Enantioselective Degradation

Once validated, this method can be applied to study the environmental behavior of this compound enantiomers. The following workflow visualizes a typical enantioselective degradation study in soil or plants.

Expert Insights for Method Development

- Chiral Stability Check: It is critical to verify that the enantiomers do not interconvert under the analytical conditions or in the studied matrix. This is a known phenomenon; for example, R-metalaxyl (Metalaxyl-M) can undergo partial conversion to the S-enantiomer in tomato fruits [2].

- The Importance of Chirality: Treating a chiral pesticide as a single compound provides incomplete information. The enantiomers can degrade at different rates (stereoselective degradation), leading to a change in the enantiomer fraction (EF) over time, which has significant implications for environmental risk and efficacy [1].

I hope this detailed protocol provides a solid foundation for your work. Should you need to refine the method further, focusing on column temperature, mobile phase gradient, and d-SPE clean-up composition are the most impactful parameters to adjust.

References

- 1. Chiral method validation and stereoselective degradation ... [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Degradation and Chiral Stability of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an HPLC-MS/MS Method for Chiral ... [pmc.ncbi.nlm.nih.gov]

- 4. LP-62 HPLC-MS/MS-Based Determination of Metalaxyl ... [sciencedirect.com]

Furalaxyl extraction from plant tissue protocol

Chemical Properties of Furalaxyl

The following table summarizes the key physicochemical properties of this compound that are critical for developing an extraction protocol [1].

| Property | Value | Implication for Extraction |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 230 mg/L | Moderate; water alone is insufficient for efficient extraction. |

| Solubility in Organic Solvents | High in dichloromethane, acetone, methanol; Low in hexane. | Polar organic solvents are suitable for extraction. |

| Octanol-Water Partition Coefficient (Log P) | 2.7 | Indicates moderate lipophilicity. Suitable for liquid-liquid partitioning. |

| Hydrolysis DT₅₀ (at 20°C, pH 7) | 200 days | Relatively stable at neutral pH, but may degrade in strong acid/base. |

Proposed Extraction Workflow

Based on its properties, a standard QuEChERS-like method, commonly used for multi-pesticide residue analysis, is a suitable starting point. The following diagram outlines the core workflow.

Detailed Methodological Notes

Extraction:

- Solvent: Given its high solubility, acetonitrile is a strong candidate as it effectively extracts a wide range of pesticides with varying polarities and is compatible with the subsequent salt-induced partitioning step [2] [3]. Acidified acetonitrile can help improve the recovery of various analytes from the plant matrix.

- Technique: Ultrasound-assisted extraction (UAE) is recommended. As noted in the literature, techniques like UAE and microwave-assisted extraction are efficient methods for extracting medicinal compounds from plants, and this principle applies here [2].

Partitioning & Clean-up:

- Partitioning: After extraction, the addition of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) causes the separation of the organic (acetonitrile) layer from the aqueous plant juices, partitioning this compound into the acetonitrile phase [3].

- Clean-up (DSPE): The raw extract contains co-extracted compounds like pigments and organic acids. A cleanup step using dispersive solid-phase extraction (d-SPE) is crucial. A common sorbent blend is:

- Primary Sorbents: PSA (primary secondary amine) to remove fatty acids and sugars, and C18 to remove non-polar interferents like lipids [3].

- Dehydrant: Anhydrous MgSO₄ is added to the d-SPE to remove residual water.

Analysis:

- Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate technique. It provides the high sensitivity and selectivity required for detecting and confirming this compound at trace levels in complex plant matrices [3].

- Considerations: this compound contains a chiral center and is typically used as a racemic mixture [1]. If stereoselective analysis is needed, a chiral chromatographic column would be required.

Critical Considerations for Protocol Development

- Method Validation: Any developed protocol must be rigorously validated for parameters like accuracy (recovery %), precision (repeatability), linearity, and limit of detection (LOD) and quantification (LOQ) using spiked control samples [3].

- Stability: While this compound is hydrolytically persistent at neutral pH, its stability under the extraction conditions (e.g., in acidic solvent or during concentration steps) should be verified [1].

- Matrix Effects: The impact of the specific plant matrix on the ionization of this compound during LC-MS/MS analysis must be evaluated. The use of a stable isotope-labeled internal standard for this compound, if commercially available, is the best practice to correct for these effects [3].

Future Research Directions

Future work should focus on optimizing and validating the proposed method for specific plant matrices. Exploring newer, green solvents like certain ionic liquids or deep eutectic solvents could also be a valuable research avenue, as they are gaining traction for cellulose and plant component extraction [4].

Conclusion

While a specific protocol is not available, this compound's physicochemical profile provides a clear roadmap. A method based on acetonitrile extraction followed by salt-induced partitioning and d-SPE cleanup, with final analysis by LC-MS/MS, represents a robust and logical approach. Researchers should use the provided data and workflow as a foundation for developing and validating a method tailored to their specific research needs.

References

- 1. This compound (Ref: IPE 134) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Preparation of Medicinal Plants: Basic Extraction and ... [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous direct analysis of benzimidazole fungicides ... [sciencedirect.com]

- 4. Eco-Friendly Methods for Extraction and Modification of ... [mdpi.com]

Comprehensive Application Notes and Protocols for GC-MS Analysis of Furalaxyl Residues

Introduction to Furalaxyl

This compound is a systemic acetanilide fungicide effective against diseases caused by Oomycete pathogens. It contains a single chiral center, resulting in two enantiomers (R and S configurations), and is typically marketed as a racemic mixture [1]. Approximately 40% of currently registered pesticides are chiral, making stereoselective analysis increasingly important for accurate environmental and toxicological assessment [1]. The analysis of this compound residues requires sophisticated analytical techniques to address both quantitative determination and enantioselective behavior in different matrices.

Sample Preparation Techniques

Traditional Extraction Methods

For solid samples like air-dried soils and peat composts, a Soxhlet extraction with acetone has been successfully employed. After extraction, the solution can be applied directly to GC-MS systems, achieving recoveries generally better than 80% with detection limits of 0.5 mg/kg for peat and 0.1 mg/kg for soils [2].

- Nutrient solutions and plant tissues require alternative approaches: plants are macerated with acetone, followed by filtration, water dilution, and chloroform partitioning

- Nutrient solutions are directly extracted with chloroform [2]

- These classical methods provide a foundation for this compound extraction, though they may be time-consuming compared to modern approaches

Modern Sample Preparation: QuEChERS Approach

While specific QuEChERS protocols for this compound are not detailed in the available literature, the established approach for pesticide multiresidue analysis can be adapted:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the method of choice in pesticide residue laboratories worldwide due to its cost, speed, and effectiveness [3]

- The basic workflow involves: sample homogenization, extraction with acetonitrile, partitioning with salts, and a cleanup step using dispersive SPE [3]

- For this compound, which is a moderately polar compound, the original QuEChERS method (acetate buffering) or citrate-buffered versions would likely be appropriate

Special Considerations for Chiral Separation

When enantioselective analysis is required, additional sample preparation considerations apply:

- Enantiomerization (conversion between enantiomers) has been observed for this compound in biological systems like Tenebrio molitor larvae [1]

- For chiral separation, HPLC-MS/MS with chiral columns (e.g., ChiralPAK IC) has been employed, achieving excellent separation of R- and S-furalaxyl [1]

- If adapting to GC-MS, chiral stationary phases would be required for direct enantiomeric separation

Table 1: Sample Preparation Methods for this compound Analysis in Different Matrices

| Matrix Type | Extraction Method | Extraction Solvent | Cleanup Approach | Recovery (%) |

|---|---|---|---|---|

| Soils | Soxhlet Extraction | Acetone | Direct injection | >80 [2] |

| Peat Composts | Soxhlet Extraction | Acetone | Direct injection | >80 [2] |

| Plants | Maceration & Partitioning | Acetone, Chloroform | Liquid-liquid extraction | >80 [2] |

| Nutrient Solutions | Direct Partitioning | Chloroform | Solvent evaporation | >80 [2] |

| Insects (T. molitor) | HPLC-MS/MS Sample Prep | Acetonitrile (likely) | Alumina-N-SPE | 84.3-93.1 (R), 82.7-90.5 (S) [1] |

GC-MS Instrumental Analysis

GC-MS Operating Conditions

While specific GC-MS parameters for this compound are not fully detailed in the available literature, the following conditions can be derived from general pesticide analysis protocols and adapted for this compound:

- Column Selection: Non-polar or mid-polar capillary columns such as DB-5 ms (30 m × 0.25 mm × 0.25 μm) or similar stationary phases are commonly employed in pesticide analysis [4]

- Injection Technique: Splitless mode is preferred for trace analysis, with injection volume of 1-2 μL [5]

- Temperature Programming: Based on general pesticide analysis protocols, an initial oven temperature of 60-100°C, ramped at 20-30°C/min to 280-300°C would be appropriate for this compound [4] [5]

- Carrier Gas: Helium at constant flow rate of 1-2 mL/min [4] [5]

Detection and Mass Spectrometric Parameters

- Detection System: Nitrogen-selective detector (for conventional GC) or mass spectrometric detection (for GC-MS) [2]

- Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for pesticide analysis [5]

- Detection Limits: With GC-NPD, detection limits of 0.1 mg/kg for soils and plants and 0.02 mg/kg for nutrient solutions can be achieved [2]

The following workflow diagram illustrates the complete analytical process for this compound residue analysis:

Diagram 1: Complete analytical workflow for this compound residue analysis, covering sample preparation, instrumental analysis, and data processing stages.

Advanced GC-MS/MS Approaches

For enhanced sensitivity and selectivity, particularly in complex matrices, GC-MS/MS offers significant advantages:

- Enhanced Selectivity: GC-MS/MS provides improved discrimination against co-eluting matrix interferences compared to single quadrupole GC-MS [3]

- Optimized Ion Transitions: While specific MRM transitions for this compound aren't provided in the available literature, general optimization approaches include:

- Product ion scan to identify characteristic fragments

- Collision energy optimization for each transition

- Method Validation Parameters should include: linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [5]

Table 2: Method Validation Parameters for Pesticide Residue Analysis by GC-MS/MS

| Validation Parameter | Acceptance Criteria | Typical Performance for GC-MS/MS |

|---|---|---|

| Linearity (R²) | ≥0.990 | ≥0.999 [5] |

| Accuracy (Recovery, %) | 70-120 | 80.31-94.50 [5] |

| Precision (RSD, %) | ≤15 | 1.24-6.13 [5] |

| Limit of Detection (LOD) | Compound-dependent | 1.70-3.20 μg/kg [5] |

| Limit of Quantification (LOQ) | Compound-dependent | 6.10-8.50 μg/kg [5] |

Enantioselective Analysis

The enantioselective behavior of this compound presents both challenges and opportunities for analytical method development:

- Enantiomerization: Studies in Tenebrio molitor larvae have demonstrated that this compound undergoes significant enantiomerization in biological systems, with R-furalaxyl converting to S-furalaxyl and vice versa [1]

- Bioaccumulation Differences: The S-enantiomer shows higher bioaccumulation potential compared to the R-enantiomer in T. molitor larvae [1]

- Analytical Implications: These findings highlight the importance of enantioselective analysis for accurate risk assessment, as the enantiomers may differ in their biological activity, persistence, and toxicological profiles

The following diagram illustrates the enantioselective processes observed for this compound:

Diagram 2: Enantioselective processes of this compound in biological systems, showing enantiomerization and preferential accumulation of specific enantiomers.

Quality Control and Method Validation

Quality Control Measures

- Internal Standards: Use of stable isotope-labeled analogs or structurally similar compounds as internal standards

- Matrix-Matched Calibration: Essential for compensating matrix effects in GC-MS analysis [3] [5]

- Quality Control Samples: Include method blanks, fortified samples (at low and mid concentrations), and duplicate samples in each analytical batch

Method Validation Parameters

Comprehensive method validation should demonstrate:

- Selectivity/Specificity: No interfering peaks at the retention time of this compound

- Linearity: Typically demonstrated over the concentration range of LOQ to 200 μg/kg [5]

- Accuracy and Precision: Assessed through recovery studies and relative standard deviations [5]

- Limits of Detection and Quantification: LODs as low as 0.02 mg/kg are achievable for nutrient solutions [2]

Applications in Environmental and Biological Matrices

The developed GC-MS methods for this compound have been successfully applied to various sample matrices:

- Agricultural Samples: Soil, peat composts, and nutrient solutions [2]

- Biological Samples: Tenebrio molitor larvae and wheat bran [1]

- Potential Applications: The methodologies can be extended to food commodities, water samples, and other environmental matrices with appropriate validation

Troubleshooting and Optimization Tips

Common Issues and Solutions

- Matrix Interferences: Implement additional cleanup steps or utilize GC-MS/MS for enhanced selectivity [3]

- Carryover: Include solvent blanks and perform regular maintenance of injection port and source [4]

- Retention Time Shifts: Ensure proper temperature calibration and carrier gas flow stability

Method Optimization Strategies

- Temperature Programming: Optimize ramp rates and final temperatures for best resolution and analysis time [4]

- Sample Preparation Modifications: Adjust extraction solvents and cleanup sorbents based on matrix composition [3]

- MS Detection: For GC-MS/MS, optimize collision energies and transition ratios for confirmation [3]

Conclusion

GC-MS analysis provides a robust approach for the determination of this compound residues in various matrices. The method offers excellent sensitivity, selectivity, and reliability for both quantitative analysis and enantioselective studies. The chiral nature of this compound necessitates careful consideration of enantiomerization processes during environmental fate and bioaccumulation studies. The protocols outlined here provide a comprehensive foundation for researchers developing analytical methods for this compound and related chiral pesticides.

References

- 1. Enantiomerization and stereoselectivity in bioaccumulation ... [sciencedirect.com]

- 2. Determination of residues of this compound and metalaxyl in ... [pubs.rsc.org]

- 3. Your Guide to GC - MS /MS Pesticide Residue Analysis [technologynetworks.com]

- 4. Rapid GC-MS method for screening seized drugs in ... [frontiersin.org]

- 5. Establishment and Validation of a GC–MS/MS Method ... - PMC [pmc.ncbi.nlm.nih.gov]

determining Furalaxyl in soil samples

Introduction to Furalaxyl Analysis

This compound is a systemic acylamino acid fungicide used to control diseases caused by Peronosporales fungi and Oomycetes pathogens, particularly in ornamental plants [1]. It is a chiral molecule, possessing a single chiral center and typically existing as a racemic mixture of R- and S-enantiomers [1] [2]. Modern environmental analysis recognizes that these enantiomers can behave differently in biological systems and the environment, exhibiting phenomena like enantiomerization (conversion between enantiomer forms) and enantioselective degradation [2] [3]. Therefore, robust analytical methods must be capable of not only quantifying total this compound residues but also discriminating between its enantiomeric forms for accurate environmental risk assessment.

Key Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an effective extraction and analysis protocol. Key parameters that influence its behavior in analytical methods are summarized below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Implication for Analysis |

|---|---|---|

| Chemical Formula | C₁₇H₁₉NO₄ | - |

| Molecular Mass | 301.34 g/mol | - |

| Water Solubility (pH 7) | 230 mg L⁻¹ | Moderate; water-miscible organic solvents are effective for extraction. |

| Octanol-Water Partition Coefficient (Log P) | 2.7 | Moderately lipophilic; has potential for bioaccumulation. |

| Vapour Pressure | 0.07 mPa | Low volatility; not a major source of loss during sample preparation. |

| Melting Point | 102 °C | Stable at standard handling temperatures. |

| Soil DT₅₀ (Aerobic) | 48 days (Range: 31-65 days) | Moderately persistent in the environment. |

Detailed Analytical Protocols

Gas Chromatography for Rac-Furalaxyl in Soils

This protocol is adapted from a classic method for determining total this compound (racemic) residues in air-dried soils [4].

Workflow Overview The following diagram illustrates the key steps of the sample preparation process:

Materials and Reagents

- Solvents: Acetone, chloroform (both analytical grade).

- Equipment: Soxhlet extraction apparatus, rotary evaporator, gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

Procedure

- Sample Preparation: Air-dry the soil sample and homogenize it. Sieve to a consistent particle size.

- Soxhlet Extraction: Place the soil sample in a Soxhlet extractor. Extract with acetone for a recommended cycle duration (typically 12-24 hours, to be optimized) [4].

- Extract Concentration: After extraction, the acetone extract may be concentrated using a rotary evaporator at a gentle temperature (e.g., <40°C) if necessary.

- Gas Chromatography: Reconstitute the extract in acetone and inject directly into the GC system.

- Detection: Nitrogen-selective detector (NPD).

- Validation Note: This method reported a recovery rate of better than 80% for soils and a detection limit of 0.1 mg kg⁻¹ [4].

Enantioselective Determination by LC-MS/MS

For studies requiring separation of this compound enantiomers, a stereoselective method using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is appropriate [2].

Workflow Overview This method provides a more detailed cleanup and sensitive detection:

Materials and Reagents

- Solvents: Acetonitrile, methanol (HPLC grade), acetic acid.

- Standards: Racemic this compound, and enantiopure R-(-)- and S-(+)-furalaxyl for calibration.

- Clean-up Sorbents: Alumina-N-SPE cartridges [2] or a modern pass-through SPE (pt-SPE) cartridge containing a copolymer of N-vinylpyrrolidone and divinylbenzene, which has been shown to be effective for multiclass chemical analysis in complex matrices [5].

- Chromatography: HPLC system coupled with a tandem mass spectrometer.

- Chiral Column: ChiralPAK IC or RegisCell column [2] [6].

Procedure

- Extraction: Extract a soil sample (e.g., 5 g) with acetonitrile, optionally acidified with 1% acetic acid, using shaking or vortexing. Acidification helps in efficient partitioning and improves recovery for a wide range of analytes [5].

- Clean-up: Pass the extract through a solid-phase extraction (SPE) cleanup step.

- Analysis: Inject the cleaned extract into the HPLC-MS/MS system.

- Mobile Phase: For a RegisCell column, a reported mobile phase is n-Hexane/Ethanol (75:25, v/v) at a flow rate of 1.5 mL/min [6].

- Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Validation: The method should be calibrated with enantiopure standards. A validated method showed linearity between 0.01 and 1.0 mg/L, with correlation coefficients (r²) > 0.998 [2].

Environmental Fate and Enantioselectivity Data

Analysis of this compound in environmental samples must account for its enantioselective behavior. The following table summarizes key findings from environmental studies.

Table 2: Enantioselective Environmental Behavior of this compound [2] [3]

| Process | Observation | Implication for Analysis |

|---|---|---|

| Soil Sorption | Non-enantioselective | Initial sorption does not change the enantiomer ratio (ER) in soil. |

| Soil Degradation | Enantioselective | The R-(-)-enantiomer degrades faster than the S-(+)-enantiomer. Half-lives: S-furalaxyl: 19.3-49.5 days; R-furalaxyl: 11.4-34.7 days [3]. |

| Leaching | Enantioselective | Leachates are enriched with the more persistent S-(+)-enantiomer [3]. |

| Enantiomerization | Observed in organisms (Tenebrio molitor larvae) | Interconversion between R- and S-enantiomers can occur in biota, which must be considered in toxicological studies [2]. |

Application Notes and Best Practices

- Detection Limits: Target method detection limits should be aligned with regulatory needs. Historical GC-NPD methods achieved 0.1 mg kg⁻¹ in soil [4], while modern LC-MS/MS methods can achieve much lower levels (e.g., 0.01 mg/kg) [2].

- Internal Standards: Use of stable isotope-labeled internal standards (if commercially available) is highly recommended for LC-MS/MS to correct for matrix effects and losses during sample preparation.

- Matrix Effects: In LC-MS/MS, signal suppression or enhancement is common. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard [5]. The use of effective cleanup (like pt-SPE) and isotope-labeled internal standards mitigates this issue.

- Quality Control: Include procedural blanks, matrix-matched calibration standards, and quality control samples (spiked at low and medium concentrations) in each batch of analysis to ensure data reliability.

Conclusion

The analysis of this compound in soil has evolved from methods targeting the racemate using GC-NPD to sophisticated enantioselective methods using chiral HPLC-MS/MS. The provided protocols offer a choice between these approaches. The enantioselective method is strongly recommended for modern environmental fate and risk assessment studies, as it accounts for the differential behavior and persistence of the individual enantiomers, particularly the higher persistence of the S-(+)-enantiomer in the environment.

References

- 1. This compound (Ref: IPE 134) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Enantiomerization and stereoselectivity in bioaccumulation ... [sciencedirect.com]

- 3. Environmental behavior of benalaxyl and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of residues of this compound and metalaxyl in nutrient... [pubs.rsc.org]

- 5. Evaluating pass-through SPE cleanup for high-throughput ... [sciencedirect.com]

- 6. This compound [registech.com]

Comprehensive Application Notes and Protocols for Furalaxyl Enantiomer Separation Using ChiralPAK IC Column

Introduction to Chiral Pesticide Analysis and Furalaxyl

Chiral compounds represent a significant challenge and consideration in modern analytical chemistry, particularly in the environmental and pharmaceutical sciences. Approximately 40% of currently registered pesticides are chiral molecules, with this proportion expected to increase as compounds with more complex structures continue to be introduced. The enantioselective behavior of chiral pesticides is of critical importance because enantiomers may differ significantly in their bioavailability, distribution, metabolic pathways, and excretion behaviors despite having identical chemical formulas. This enantioselectivity stems from the three-dimensional nature of biological interactions, where enzyme active sites and receptor binding pockets demonstrate distinct preferences for specific molecular configurations.

This compound is a systemic acetanilide fungicide widely used for the prevention and treatment of plant diseases caused by pathogens of the Oomycota. This compound consists of a single pair of enantiomers with R- and S-configurations and is typically marketed as a racemate mixture (equal parts of both enantiomers). Understanding the enantioselective behavior of this compound is particularly important because previous studies have demonstrated that differential bioaccumulation and potential enantiomerization (interconversion between enantiomers) can occur in biological systems, leading to unexpected environmental impacts and ecological risks. The ChiralPAK IC column has emerged as a powerful tool for investigating these phenomena, providing reliable separation of this compound enantiomers to enable precise environmental monitoring and toxicological assessment.

Materials and Reagents

Chemical Standards and Supplies

- rac-Furalaxyl standard (>98.0% purity, Sigma-Aldrich, St. Louis, MO, USA)

- Enantiopure R- and S-furalaxyl prepared via chiral synthesis methods

- HPLC-grade solvents: methanol, n-hexane, acetonitrile (Dikma Company, Beijing, China)

- SPE cartridges: alumina-N-solid-phase extraction (alumina-N-SPE)

- Filter membranes: 0.22 µm pore size, 13 mm diameter (Dikma Company, Beijing, China)

- Derivatization reagents: pyridine, trifluoromethanesulfonic anhydride, methyl ether, isopropanol, and ethyl acetate of analytical grade

Instrumentation

- HPLC system: Agilent 1260 series liquid chromatograph or equivalent

- Mass spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Analytical column: ChiralPAK IC (250 mm × 4.6 mm, 5 µm particle size)

- Sample preparation equipment: centrifuge, vortex mixer, nitrogen evaporation system

- Balance: Analytical balance with 0.1 mg precision

Methodology for this compound Enantiomer Separation

HPLC-MS/MS Conditions

The following chromatographic conditions have been optimized for the complete baseline separation of this compound enantiomers using the ChiralPAK IC column:

Table 1: Optimal HPLC-MS/MS Parameters for this compound Enantiomer Separation

| Parameter | Specification | Notes |

|---|---|---|

| Column | ChiralPAK IC (250 mm × 4.6 mm, 5 µm) | Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase |

| Mobile Phase | n-hexane/isopropanol (90:10, v/v) | HPLC grade, filtered and degassed |

| Flow Rate | 0.5 mL/min | Optimal for separation efficiency |

| Column Temperature | 25°C | Controlled using column oven |

| Injection Volume | 5 µL | Using autosampler |

| Detection | MS/MS with ESI positive mode | Multiple Reaction Monitoring (MRM) |

| Analysis Time | <15 minutes | Complete enantiomer separation |

The mass spectrometry parameters should be optimized for this compound detection, with typical settings including a capillary voltage of 3.5 kV, source temperature of 150°C, desolvation temperature of 500°C, and desolvation gas flow of 1000 L/hr. Multiple reaction monitoring (MRM) transitions should be established for maximum sensitivity and selectivity, with typical precursor ion → product ion transitions being m/z 242.1 → 154.1 for this compound (collision energy 15 eV) and m/z 242.1 → 123.1 (collision energy 20 eV) as confirmatory transition.

Sample Preparation Protocols

3.2.1 Biological Samples (Tenebrio Molitor Larvae)

- Homogenization: Weigh 2.0 g of homogenized T. molitor larvae sample into a 50-mL centrifuge tube.

- Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. Sonicate for 15 minutes, then centrifuge at 5000 rpm for 5 minutes.

- Clean-up: Transfer the supernatant to an alumina-N-SPE cartridge previously conditioned with 5 mL of acetonitrile.

- Elution: Elute the analytes with 5 mL of acetonitrile, collecting the eluate in a clean test tube.

- Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane/isopropanol (90:10, v/v), vortex for 30 seconds, and filter through a 0.22 µm membrane into an HPLC vial.

3.2.2 Wheat Bran Samples

- Extraction: Weigh 2.0 g of wheat bran into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and vortex for 2 minutes.

- Agitation: Shake the mixture mechanically for 30 minutes, then centrifuge at 5000 rpm for 10 minutes.

- Clean-up: Transfer the supernatant to a conditioned alumina-N-SPE cartridge (conditioned with 5 mL acetonitrile).

- Elution and Concentration: Elute with 8 mL acetonitrile, collect eluate, and evaporate to dryness under nitrogen at 40°C.

- Reconstitution: Reconstitute in 1.0 mL of n-hexane/isopropanol (90:10, v/v), vortex, and filter through 0.22 µm membrane.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

Applications in Environmental Research

Enantiomerization Studies in Tenebrio Molitor Larvae

The ChiralPAK IC column has been successfully employed to investigate the enantiomerization behavior of this compound in T. molitor larvae. In one significant study, researchers administered enantiopure R- and S-furalaxyl separately to T. molitor larvae through wheat bran exposure at concentrations of 10 mg/kg. The results demonstrated significant enantiomerization with interconversion between R- and S-enantiomers observed in the larvae matrix. Interestingly, this enantiomerization phenomenon was not observed in the wheat bran exposure matrix itself during the 21-day experimental period, suggesting that the biological system of the insects facilitated this interconversion [1] [2].

The enantiomeric fraction (EF), defined as the concentration of S-enantiomer divided by the total concentration of both enantiomers (EF = [S]/([S]+[R])), was used to monitor the enantioselective behavior. An EF of 0.5 indicates a racemic mixture, while deviations from this value indicate enantioselective processes. In T. molitor larvae, the EF values shifted significantly over time, providing clear evidence of enantioselective metabolism and enantiomerization processes occurring within the organisms [1].

Enantioselective Bioaccumulation Assessment

Studies utilizing the ChiralPAK IC column have revealed that this compound exhibits enantioselective bioaccumulation in T. molitor larvae. When the larvae were exposed to racemic this compound in wheat bran at 10 mg/kg dosage, researchers observed preferential accumulation of the S-enantiomer compared to the R-enantiomer. The bioaccumulation factor (BAF) was calculated using the formula BAF = C_larvae/C_wheat_bran, where C represents the concentration of the enantiomer in each matrix [2] [3].

Table 2: Enantioselective Bioaccumulation Parameters for this compound in T. Molitor Larvae

| Parameter | R-Furalaxyl | S-Furalaxyl | Experimental Conditions |

|---|---|---|---|

| Average Recovery | 86.7% | 88.9% | Spiked at 0.1, 0.5, 1 mg/kg |

| Recovery RSD | 3.7-8.3% | 3.1-8.7% | n=5 replicates |

| Linearity Range | 0.01-1.0 mg/L | 0.01-1.0 mg/L | r²=0.998 (R), 0.999 (S) |

| Bioaccumulation Factor | 0.18±0.03 | 0.27±0.05 | 10 mg/kg exposure, 21 days |

| Enantiomerization Rate | R→S: 12.3% | S→R: 9.7% | In larvae, not in wheat bran |

| Detection Limit | 0.005 mg/kg | 0.005 mg/kg | S/N>3 |

The observed enantioselectivity in bioaccumulation underscores the importance of evaluating chiral pesticides at the enantiomer level rather than as racemic mixtures. The findings demonstrate that the S-enantiomer of this compound possesses a greater potential for bioaccumulation in this insect species, which could have implications for transfer through food chains and overall environmental risk assessment [1] [2].

Method Validation and Quality Assurance

Analytical Performance Parameters

The HPLC-MS/MS method using the ChiralPAK IC column has been rigorously validated for the analysis of this compound enantiomers in both T. molitor larvae and wheat bran matrices. The method demonstrated excellent linearity over the concentration range of 0.01-1.0 mg/L for both enantiomers, with correlation coefficients (r²) of 0.998 for R-furalaxyl and 0.999 for S-furalaxyl. The precision and accuracy of the method were evaluated through recovery studies at three concentration levels (0.1, 0.5, and 1 mg/kg), showing average recoveries of 86.7-88.9% with relative standard deviations (RSD) ranging from 3.1% to 8.7% for both enantiomers in different matrices [1].

The specificity of the method was confirmed through the absence of interfering peaks at the retention times of the this compound enantiomers in blank matrix samples. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.005 mg/kg and 0.01 mg/kg, respectively, for both enantiomers, indicating the high sensitivity of this analytical approach. The robustness of the method was verified through deliberate variations in mobile phase composition (±2%), flow rate (±0.05 mL/min), and column temperature (±2°C), with none of these modifications significantly affecting the separation quality [1] [3].

Quality Control Measures

To ensure data reliability throughout the analytical process, the following quality control measures should be implemented:

- System suitability tests: Perform daily verification of chromatographic performance using racemic this compound standard to ensure resolution (Rs > 1.5) between enantiomers.

- Matrix-matched calibration: Prepare calibration standards in the same matrix as samples to compensate for potential matrix effects.

- Internal standard: Use stable isotopically labeled analogs of this compound when available to improve quantification accuracy.

- Blank samples: Include procedural blanks with each batch to monitor potential contamination.

- Quality control samples: Analyze independently prepared reference materials or spiked quality control samples with each batch to verify method performance.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Enantiomer Separation

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor resolution | Column degradation, incorrect mobile phase composition, unsuitable temperature | Prepare fresh mobile phase, check column performance with standard, adjust temperature |

| Peak tailing | Active sites in system, matrix effects, incorrect mobile phase pH | Use longer conditioning, improve sample clean-up, add modifier (0.1% formic acid) |

| Retention time shift | Mobile phase variation, temperature fluctuations, column aging | Prepare mobile phase consistently, use column thermostat, replace column if necessary |

| Reduced sensitivity | MS source contamination, matrix suppression, instrument calibration | Clean MS source, improve sample purification, recalibrate MS instrument |

| Irreproducible results | Inconsistent sample preparation, column overloading, injection issues | Standardize sample prep protocol, check for sample overload, service injector |

Column Maintenance and Storage

- Storage conditions: When not in use, store the ChiralPAK IC column in n-hexane/isopropanol (90:10, v/v) at room temperature.

- Pressure monitoring: Regularly monitor system pressure; a significant increase may indicate column clogging requiring flushing.

- Performance tracking: Maintain a log of system suitability test results to track column performance over time.

- Regeneration: If column performance deteriorates, flush with 10 column volumes of n-hexane followed by 10 column volumes of isopropanol, then re-equilibrate with mobile phase.

Conclusion

The ChiralPAK IC column provides an effective and reliable solution for the separation and analysis of this compound enantiomers in complex biological and environmental matrices. The method detailed in these application notes enables researchers to investigate critical processes such as enantiomerization and enantioselective bioaccumulation that would remain undetected using conventional achiral analytical methods. The complete separation of this compound enantiomers with baseline resolution allows for accurate quantification of each enantiomer individually, providing essential data for more precise environmental risk assessments of this chiral fungicide.

The applications presented demonstrate the value of this methodology in advancing our understanding of the environmental fate of chiral pesticides. The observation of enantiomerization in T. molitor larvae but not in wheat bran highlights the importance of considering biological transformations when evaluating the persistence and impacts of chiral contaminants. These findings support the growing consensus that regulatory assessments of chiral pesticides should move beyond racemic evaluations and consider the distinct properties and behaviors of individual enantiomers to enable more accurate risk characterization and improved environmental protection strategies.

References

Application Notes: Multi-Residue Analysis of Pesticides in Complex Botanicals

This document details a robust protocol for the qualitative screening and quantitative determination of multiple pesticide residues, including Furalaxyl, in complex herbal products. The method prioritizes high sensitivity and selectivity to overcome significant matrix interferences.